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molecular formula C20H25N3O4 B2918595 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol CAS No. 114289-79-1

2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol

Cat. No. B2918595
M. Wt: 371.437
InChI Key: LNAFFCFWYNFREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04716234

Procedure details

In a 2 L flask equipped with a mechanical stirrer, a thermometer and an addition funnel which was protected from moisture with a drying tube were placed 37.16 g (0.1 mol) of the benzotriazole of Example 3, 800 mL of dry toluene and 17 mL (0.21 mol) of dry pyridine. A solution of 13 mL (0.128 mol) of methacryloyl chloride (freshly distilled) in 10 mL of toluene was added to the mixture over 30 minutes. The reaction mixture was stirred overnight at room temperature (<25° C.). A white precipitate (pyridinium chloride) was separated by filtration and washed with toluene. The filtrate and washings were combined, washed with 1N hydrochloric acid, water, aqueous sodium bicarbonate and water successively, then dried with anhydrous sodium sulfate and evaporated. The residue (ca. 41 g) was dissolved in a mixture of 1 L of methanol and 500 mL of methylene chloride by heating in a water bath at 45° C. The resulting solution was filtered to remove a small amount of insoluble materials and diluted with 250 mL of methanol. The solution was cooled slowly at room temperature, in a refrigerator and finally then placed in a freezer where the temperature was reduced to about -5° C. The resulting crystals were separated by filtration, washed with 250 mL of cold methanol/methylene chloride (90/10 v/v) and dried in vacuo to give 38.4 g of 99.7% pure product m.p. 114°-116° C.
Quantity
37.16 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
99.7%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:6][C:5]([O:12][CH2:13][CH2:14][CH2:15][OH:16])=[CH:4][C:3]=1[N:17]1[N:21]=[C:20]2[CH:22]=[CH:23][C:24]([O:26][CH3:27])=[CH:25][C:19]2=[N:18]1.N1C=CC=CC=1.[C:34](Cl)(=[O:38])[C:35]([CH3:37])=[CH2:36]>C1(C)C=CC=CC=1>[OH:1][C:2]1[C:7]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:6][C:5]([O:12][CH2:13][CH2:14][CH2:15][O:16][C:34](=[O:38])[C:35]([CH3:37])=[CH2:36])=[CH:4][C:3]=1[N:17]1[N:21]=[C:20]2[CH:22]=[CH:23][C:24]([O:26][CH3:27])=[CH:25][C:19]2=[N:18]1

Inputs

Step One
Name
Quantity
37.16 g
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)C)OCCCO)N1N=C2C(=N1)C=CC(=C2)OC
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature (<25° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 L flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a thermometer and an addition funnel which was protected from moisture with a drying tube
ADDITION
Type
ADDITION
Details
was added to the mixture over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A white precipitate (pyridinium chloride) was separated by filtration
WASH
Type
WASH
Details
washed with toluene
WASH
Type
WASH
Details
washed with 1N hydrochloric acid, water, aqueous sodium bicarbonate and water successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue (ca. 41 g) was dissolved in a mixture of 1 L of methanol and 500 mL of methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
by heating in a water bath at 45° C
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insoluble materials
ADDITION
Type
ADDITION
Details
diluted with 250 mL of methanol
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled slowly at room temperature, in a refrigerator
CUSTOM
Type
CUSTOM
Details
was reduced to about -5° C
CUSTOM
Type
CUSTOM
Details
The resulting crystals were separated by filtration
WASH
Type
WASH
Details
washed with 250 mL of cold methanol/methylene chloride (90/10 v/v)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)C)OCCCOC(C(=C)C)=O)N1N=C2C(=N1)C=CC(=C2)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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